![molecular formula C42H43Na3O10 B3026318 26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)
26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Overview
Description
arene, is a calixarene-based detergent. It is primarily used for the extraction, solubilization, and stabilization of membrane proteins. The compound is characterized by its unique structure, which includes three polar carboxylic groups and an octyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CALX8 involves the functionalization of calix4arene with carboxymethyl groups and an octyloxy group. The reaction typically proceeds through the following steps:
- Functionalization of Calix4arene : Calix4arene is reacted with bromoacetic acid in the presence of a base to introduce carboxymethyl groups at the 5, 11, and 17 positions.
- Introduction of Octyloxy Group : The 25th position of the calix4arene is functionalized with an octyloxy group through an etherification reaction using octanol and a suitable catalyst .
Industrial Production Methods: Industrial production of CALX8 follows similar synthetic routes but on a larger scale. The process involves:
- Bulk Functionalization : Large quantities of calix4arene are functionalized with bromoacetic acid and octanol.
- Purification : The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: CALX8 undergoes various chemical reactions, including:
- Oxidation : The hydroxyl groups on the calixarene ring can be oxidized to form quinones.
- Reduction : The carboxylic groups can be reduced to alcohols under suitable conditions.
- Substitution : The carboxylic groups can undergo nucleophilic substitution reactions .
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution : Nucleophiles such as amines and alcohols can react with the carboxylic groups .
- Oxidation : Quinones and other oxidized derivatives.
- Reduction : Alcohols and other reduced derivatives.
- Substitution : Amides, esters, and other substituted products .
Scientific Research Applications
CALX8 has a wide range of applications in scientific research, including:
- Chemistry : Used as a surfactant for the extraction and stabilization of membrane proteins.
- Biology : Facilitates the study of membrane protein structures and functions.
- Medicine : Aids in the development of therapeutic agents targeting membrane proteins.
- Industry : Employed in the formulation of detergents and other cleaning agents .
Mechanism of Action
CALX8 exerts its effects through hydrophobic interactions and a network of salt bridges with the basic residues found at the cytosol-membrane interface of membrane proteins. This allows the purification of active membrane proteins while preserving their native three-dimensional structure and function .
Comparison with Similar Compounds
Similar Compounds:
- CALX4 : Another calixarene-based detergent with fewer carboxylic groups.
- CALX6 : Similar to CALX8 but with different alkyl chain lengths.
- CALX10 : Contains additional functional groups for enhanced solubilization .
Uniqueness of CALX8: CALX8 is unique due to its specific combination of three carboxylic groups and an octyl chain, which provides optimal solubilization and stabilization of membrane proteins. This makes it particularly effective for applications requiring the preservation of native protein structures .
Properties
IUPAC Name |
trisodium;2-[11,17-bis(carboxylatomethyl)-26,27,28-trihydroxy-25-octoxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46O10.3Na/c1-2-3-4-5-6-7-11-52-42-28-9-8-10-29(42)22-31-13-26(19-37(45)46)15-33(40(31)50)24-35-17-27(20-38(47)48)16-34(41(35)51)23-32-14-25(18-36(43)44)12-30(21-28)39(32)49;;;/h8-10,12-17,49-51H,2-7,11,18-24H2,1H3,(H,43,44)(H,45,46)(H,47,48);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSXWXAIYDSMMI-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2CC3=C(C(=CC(=C3)CC(=O)[O-])CC4=C(C(=CC(=C4)CC(=O)[O-])CC5=CC(=CC(=C5O)CC1=CC=C2)CC(=O)[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43Na3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
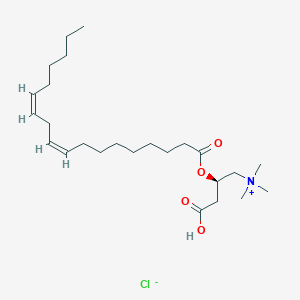

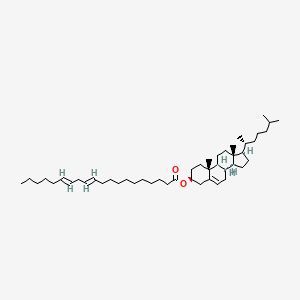
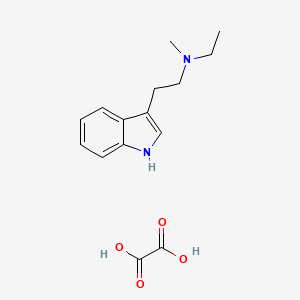

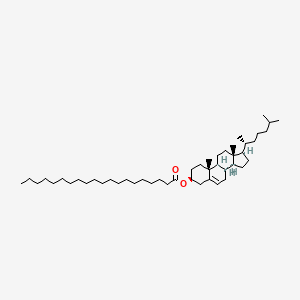
![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
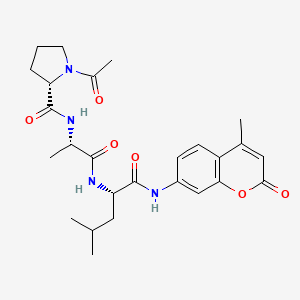
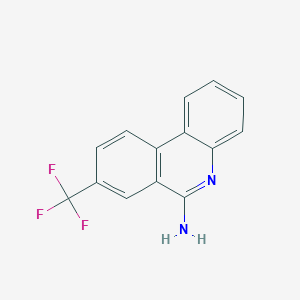
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)
![4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B3026258.png)
